(3-Heptyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptan-3-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZANYPVYZTYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943838 | |
| Record name | (Heptan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2132-85-6 | |
| Record name | (3-Heptyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Heptan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermal Stability and Degradation of (3-Heptyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation of (3-Heptyl)benzene. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information for structurally similar long-chain alkylbenzenes to project the thermal behavior of this compound. The guide covers anticipated degradation pathways, relevant experimental protocols for thermal analysis, and key physical and thermochemical properties. This information is critical for applications in drug development, materials science, and chemical engineering where the thermal resilience of molecules is a paramount consideration.
Introduction
This compound is an aromatic hydrocarbon comprising a benzene (B151609) ring substituted with a heptyl group at the third position. Its molecular structure, featuring a long alkyl side-chain, influences its physical properties and thermal stability. Understanding the thermal decomposition of such molecules is crucial for predicting their shelf-life, processing conditions, and potential degradation products, which can be critical in pharmaceutical formulations and other high-purity applications.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and the related n-heptylbenzene is provided in Table 1. These properties are fundamental to understanding the compound's behavior under thermal stress.
Table 1: Physicochemical Properties of Heptylbenzenes
| Property | This compound | n-Heptylbenzene |
| Molecular Formula | C₁₃H₂₀[1][2] | C₁₃H₂₀[3][4] |
| Molecular Weight | 176.30 g/mol [2] | 176.30 g/mol [3][4] |
| CAS Registry Number | 2132-85-6[1][2] | 1078-71-3[3][4] |
| Boiling Point | Not available | 233 °C (lit.)[5] |
| Melting Point | Not available | -48 °C (lit.)[5][6] |
| Density | Not available | 0.86 g/mL at 25 °C (lit.)[5] |
| Flash Point | Not available | 95.0 ± 0.0 °C[6] |
| Stability | Stable. Incompatible with strong oxidizing agents. Combustible.[6] | Stable. Incompatible with strong oxidizing agents. Combustible.[5][6] |
Thermal Stability and Degradation Mechanisms
The primary degradation mechanism for long-chain alkylbenzenes is initiated by the dissociation of the benzylic C-C bond, leading to the formation of a benzyl (B1604629) radical and an alkyl radical.[7] In the case of this compound, the C-C bond at the benzylic position is between the benzene ring and the heptyl group.
Proposed Degradation Pathway for this compound
The thermal degradation of this compound is likely to proceed through a free-radical chain mechanism. The key steps are proposed as follows:
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Initiation: Homolytic cleavage of the C-C bond at the benzylic position, forming a benzyl radical and a 3-heptyl radical.
-
Propagation: The initial radicals can undergo a series of reactions, including hydrogen abstraction and beta-scission, to form a variety of smaller molecules. For example, the 3-heptyl radical can fragment into smaller alkyl radicals and alkenes.
-
Termination: The reaction ceases when radicals combine to form stable molecules.
This proposed pathway is visualized in the following diagram:
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A high-resolution thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis should be run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, boiling point, and enthalpy changes associated with phase transitions and decomposition.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
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Sample Preparation: A microgram-level sample of this compound is placed in a pyrolysis tube.
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Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA) in an inert atmosphere.
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GC Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
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MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.
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The following diagram illustrates the workflow for the comprehensive thermal analysis of this compound.
Conclusion
This technical guide has synthesized the available information to provide a projected understanding of the thermal stability and degradation of this compound. Based on data from similar long-chain alkylbenzenes, it is anticipated that this compound will exhibit lower thermal stability compared to its shorter-chain counterparts, with decomposition initiated by the cleavage of the benzylic C-C bond. The provided experimental protocols offer a robust framework for researchers to definitively characterize the thermal properties of this compound. Such data is invaluable for ensuring the stability and safety of products and processes in the pharmaceutical and chemical industries.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C13H20 | CID 137441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, heptyl- [webbook.nist.gov]
- 4. Benzene, heptyl- [webbook.nist.gov]
- 5. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]
- 6. Heptylbenzene | CAS#:1078-71-3 | Chemsrc [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
